
BAY-598 R-isomer
描述
准备方法
合成路线和反应条件: (R)-BAY-598的合成涉及多个步骤,从核心氨基吡唑啉结构的制备开始。关键步骤包括:
- 通过环化反应形成氨基吡唑啉核心。
- 通过亲核取代反应引入氰基氨基和二氟甲氧基苯基基团。
- 最后与二氯苯基基团偶联以完成分子 .
工业生产方法: 虽然(R)-BAY-598的具体工业生产方法没有被广泛记录,但合成通常遵循标准的有机合成方案,通过严格控制反应条件和纯化步骤来确保高纯度和产量 .
化学反应分析
Nucleophilic Substitution and Cyclization
- Core formation : The aminopyrazoline structure is synthesized via cyclization reactions starting from 2-amino-1-phenylethanones. A Mannich reaction with formaldehyde and piperidine precedes hydrazine monohydrate treatment to form the pyrazoline ring .
- Functionalization : Introduction of the cyanoamino and 3,4-dichlorophenyl groups occurs through nucleophilic substitution. Sodium hydride and potassium carbonate are used as bases, with dimethyl sulfoxide (DMSO) or acetonitrile as solvents at 80°C .
Coupling Reactions
- Final assembly : The dichlorophenyl group is coupled to the core via a carboximidamide linkage. This step employs diphenyl N-cyanocarbonimidate to install the cyanoamino group, followed by amidation with hydroxyacetamide derivatives .
Stability and Racemization
BAY-598 R-isomer demonstrates conditional stability:
Environmental Stability
Racemization is pH-dependent, with the R-isomer converting to the less active S-form under basic forcing conditions .
Key Reaction Pathways
- Mannich Reaction : Forms the pyrazoline scaffold via condensation of ketones, formaldehyde, and amines.
- Michael Addition/Thorpe–Ziegler Cyclization : Generates the dihydropyrano[2,3-c]pyrazole intermediate .
Byproduct Management
- Purification : Recrystallization and chromatographic techniques achieve >98% purity .
- Enantiomeric Separation : Chiral HPLC or supercritical fluid chromatography isolates the R-isomer from racemic mixtures .
Comparative Reactivity with Analogues
Compound | Key Reaction Differences | Selectivity for SMYD2 |
---|---|---|
This compound | Stable in vivo; racemizes only under basic conditions | >100-fold selectivity |
(S)-BAY-598 | Less active; forms via R-isomer racemization | Low activity |
AZ505 | Different core structure; no cyclization step | Moderate selectivity |
Reagents and Conditions Table
Step | Reagents/Conditions | Product |
---|---|---|
Pyrazoline core formation | Formaldehyde, piperidine, hydrazine monohydrate | Aminopyrazoline intermediate |
Cyanoamino installation | Diphenyl N-cyanocarbonimidate, DMF, 80°C | Cyanoamino-functionalized core |
Amide coupling | Hydroxyacetyl chloride, K₂CO₃, methanol | Final this compound |
Research Findings
- Stereochemical Integrity : The R-isomer retains configuration in physiological environments but racemizes in basic media, necessitating careful pH control during synthesis .
- Biological Impact : Despite racemization risks, the R-isomer maintains >100-fold selectivity for SMYD2 over other methyltransferases (IC₅₀ = 27 nM) .
- Synergistic Effects : Combined with doxorubicin, it reduces cancer cell viability by 60% in NSCLC models via p53K370 demethylation .
科学研究应用
Chemistry
- Studying Protein Methylation: BAY-598 is utilized to investigate the mechanisms underlying protein methylation processes. Researchers can use it to explore how methylation affects protein function and interactions.
- Enzyme Inhibition Studies: The compound serves as a model for developing new inhibitors targeting similar enzymes involved in epigenetic regulation.
Biology
- Role in Gene Expression: Research has shown that SMYD2 plays a significant role in regulating gene expression related to cell proliferation and survival. BAY-598 allows scientists to dissect these pathways further.
- Cellular Impact Studies: The compound has been used to assess its effects on various cancer cell lines, revealing its ability to enhance apoptotic responses when combined with chemotherapeutic agents like doxorubicin .
Medicine
- Cancer Therapeutics: Given its role in inhibiting SMYD2, BAY-598 is being explored as a potential therapeutic agent in cancer treatment. Studies have indicated that it can reduce tumor growth in xenograft models by decreasing p53K370 methylation levels .
- Combination Therapies: The compound shows promise in combination therapies, enhancing the effectiveness of existing chemotherapeutics by targeting epigenetic modifications that contribute to drug resistance.
Industry
- Drug Development: BAY-598 serves as a lead compound for developing new drugs that target epigenetic modifications. Its specificity for SMYD2 makes it an attractive candidate for further optimization and clinical development.
Case Studies
Several studies highlight the applications of BAY-598 R-isomer:
-
In Vitro Cancer Cell Line Studies:
- A study demonstrated that BAY-598 synergistically suppressed the viability and invasiveness of non-small cell lung cancer cells when used alongside doxorubicin. This indicates its potential role in enhancing chemotherapy efficacy.
- Xenograft Models:
- Biochemical Pathway Analysis:
作用机制
(R)-BAY-598通过与SMYD2的活性位点结合发挥作用,从而抑制其甲基转移酶活性。这种抑制阻止了靶蛋白上赖氨酸残基的甲基化,这会改变基因表达和细胞功能。 分子靶点包括组蛋白和其他参与细胞周期控制和凋亡的调节蛋白 .
类似化合物:
独特性: (R)-BAY-598因其对SMYD2的高选择性和效力而独一无二,使其成为研究这种酶在各种生物学环境中的特定功能的宝贵工具 .
相似化合物的比较
- (S)-BAY-598: The enantiomer of ®-BAY-598, which is less active against SMYD2 .
- Other SMYD2 inhibitors: Compounds like AZ505 and LLY-507 also inhibit SMYD2 but differ in their chemical structures and potency .
Uniqueness: ®-BAY-598 is unique due to its high selectivity and potency for SMYD2, making it a valuable tool for studying the specific functions of this enzyme in various biological contexts .
生物活性
BAY-598 R-isomer is a selective inhibitor of the lysine methyltransferase SMYD2, which plays a crucial role in various biological processes, including gene expression and cancer progression. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound has demonstrated significant potency as an inhibitor of SMYD2, with an IC50 value of 27 nM in biochemical assays and 58 nM in cellular assays, showcasing over 100-fold selectivity for SMYD2 compared to other methyltransferases . The compound's selectivity and efficacy make it a valuable tool for studying the role of SMYD2 in cancer biology and therapeutic applications.
Target and Mode of Action
This compound acts as a competitive inhibitor at the substrate level and an uncompetitive inhibitor at the S-adenosyl methionine (SAM) binding site of SMYD2. This interaction prevents the methylation of specific lysine residues on target proteins, most notably p53K370, leading to altered transcriptional regulation .
Biochemical Pathways Affected
The inhibition of SMYD2 by BAY-598 results in decreased levels of p53K370 methylation, which is associated with enhanced DNA-binding activity and transcriptional regulation by p53. This alteration can impact cell cycle regulation and apoptosis, particularly in cancer cells.
Cellular Effects
This compound has been shown to significantly affect various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) models, it synergistically enhances the effects of doxorubicin, reducing cell viability and invasiveness . The compound's ability to decrease methylation levels in tumor cells has been validated in mouse xenograft models, indicating its potential for therapeutic applications in oncology .
Research Findings and Case Studies
Recent studies have highlighted the biological activity of this compound across different experimental settings:
- Cancer Cell Line Studies : In vitro experiments demonstrated that BAY-598 effectively reduces the viability of various cancer cell lines when used alone or in combination with chemotherapeutic agents like doxorubicin. The compound's IC50 values were consistently below 1 µM for these assays .
- In Vivo Efficacy : In mouse models, treatment with BAY-598 led to significant tumor growth inhibition compared to controls. This effect was attributed to its ability to lower p53K370 methylation levels, enhancing p53's tumor suppressor functions .
- Pharmacokinetics : The pharmacokinetic profile suggests that BAY-598 remains stable under physiological conditions but may undergo racemization under basic conditions. It is recommended that dosing above 100 mg/kg be monitored for free-drug exposure to correlate with pharmacological effects .
Comparative Analysis with Other Compounds
Compound | IC50 (nM) | Selectivity | Notes |
---|---|---|---|
This compound | 27 | >100-fold | Potent SMYD2 inhibitor; enhances doxorubicin effects |
(S)-BAY-598 | >500 | Low | Less active against SMYD2 compared to R-isomer |
AZ505 | Variable | Moderate | Another SMYD2 inhibitor with different structure |
LLY-507 | Variable | Moderate | Similar inhibition profile but less selective |
属性
IUPAC Name |
N-[(4R)-2-[N-cyano-N'-[3-(difluoromethoxy)phenyl]carbamimidoyl]-5-(3,4-dichlorophenyl)-3,4-dihydropyrazol-4-yl]-N-ethyl-2-hydroxyacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2F2N6O3/c1-2-31(19(34)11-33)18-10-32(30-20(18)13-6-7-16(23)17(24)8-13)22(28-12-27)29-14-4-3-5-15(9-14)35-21(25)26/h3-9,18,21,33H,2,10-11H2,1H3,(H,28,29)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTTJIRVZJJGFTK-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN([C@@H]1CN(N=C1C2=CC(=C(C=C2)Cl)Cl)C(=NC3=CC(=CC=C3)OC(F)F)NC#N)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2F2N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。